molecular formula C16H17F2NO2S2 B6541205 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1058475-80-1

2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541205
CAS No.: 1058475-80-1
M. Wt: 357.4 g/mol
InChI Key: LYAZFJMOISCWQJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide group, fluorine atoms, and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring and subsequent functionalization. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a difluorobenzene derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require a base, such as sodium carbonate, to facilitate the coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The fluorine atoms can be reduced to hydrogen atoms, although this is less common due to the stability of the C-F bond.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or other strong reducing agents can be employed.

  • Substitution: : Electrophilic reagents like nitric acid or halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Difluorobenzene derivatives with reduced fluorine content.

  • Substitution: : Nitro derivatives or halogenated compounds.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, sulfonamide derivatives can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with biological processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural elements. Similar compounds might include other sulfonamide derivatives or fluorinated aromatic compounds. the presence of the thiophene ring and the specific arrangement of fluorine atoms set it apart.

List of Similar Compounds

  • 2,4-Difluoro-N-(phenylmethyl)benzene-1-sulfonamide

  • 2,4-Difluoro-N-(cyclohexylmethyl)benzene-1-sulfonamide

  • 2,4-Difluoro-N-(benzyl)benzene-1-sulfonamide

Properties

IUPAC Name

2,4-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S2/c17-12-5-6-14(13(18)10-12)23(20,21)19-11-16(7-1-2-8-16)15-4-3-9-22-15/h3-6,9-10,19H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAZFJMOISCWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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